Anhydroicaritin

Beschreibung

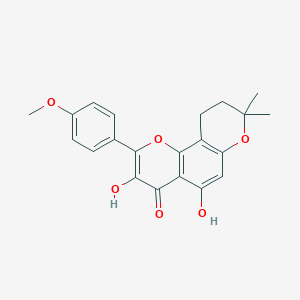

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dihydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-21(2)9-8-13-15(27-21)10-14(22)16-17(23)18(24)19(26-20(13)16)11-4-6-12(25-3)7-5-11/h4-7,10,22,24H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCHTBBOSVKORE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=C(C3=C2OC(=C(C3=O)O)C4=CC=C(C=C4)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316333 | |

| Record name | β-Anhydroicaritin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38226-86-7 | |

| Record name | β-Anhydroicaritin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38226-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Anhydroicaritin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation, Extraction, and Synthesis Methodologies

Advanced Extraction and Purification Techniques from Natural Sources

Anhydroicaritin is found in natural sources, particularly Epimedium species. biosynth.com The initial step in obtaining this compound from these plants typically involves extraction. Traditional methods often utilize organic solvents. jpionline.org However, advanced "green" extraction techniques are being explored to improve efficiency, reduce environmental impact, and minimize solvent consumption. These techniques include Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Pressurized Liquid Extraction (PLE), and Enzyme-Assisted Extraction (EAE). chemmethod.com

Purification of this compound from crude plant extracts is crucial to obtain a high-purity compound. This often involves sophisticated strategies such as various chromatographic techniques, membrane-based purification, and adsorption-desorption procedures. chemmethod.com For instance, reversed-phase chromatography, specifically using C-18 columns, has been employed for the purification of this compound. newdrugapprovals.org

Chemical Synthesis Pathways and Derivatization Strategies

Chemical synthesis provides alternative routes to obtain this compound and its derivatives, potentially overcoming limitations associated with natural abundance and extraction yields. lvb.lt

A prominent chemical pathway for obtaining this compound involves the hydrolysis of icariin (B1674258), a more abundant flavonoid glycoside found in Epimedium. francis-press.comjmb.or.kr Icariin contains sugar moieties at the C-3 and C-7 positions. jmb.or.kr Hydrolysis aims to cleave these glycosidic bonds to yield the aglycone, which can then undergo further transformation or is directly related to this compound. Acid hydrolysis is one method used for this purpose. For example, the hydrolysis of icariin using concentrated sulfuric acid in 90% ethanol (B145695) at 80°C for 3 hours has been investigated to optimize the preparation process. francis-press.com While acid hydrolysis can produce this compound, it may also lead to the formation of by-products. jmb.or.kr

Derivatization strategies are employed to modify the structure of this compound, often to enhance its bioactivity or improve its properties. Mannich base derivatization is one such strategy that has been applied to this compound and its related compounds. hznu.edu.cnbjherbest.comcdutcm.edu.cn This involves the reaction of this compound with an amine and a formaldehyde (B43269) source to form a Mannich base. The synthesis of this compound and β-anhydroicaritin Mannich base derivatives has been reported, and their activities have been evaluated. francis-press.com

Enzymatic Synthesis Approaches and Biotransformation

Enzymatic synthesis and biotransformation offer environmentally friendly alternatives for the production of this compound and related flavonoids. lvb.ltresearcher.lifenih.gov These methods utilize specific enzymes to catalyze reactions, often with high selectivity and under milder conditions compared to chemical synthesis. chemmethod.com

Specific enzymes play crucial roles in the enzymatic synthesis and biotransformation pathways leading to this compound or its precursors. For instance, SfFPT (a prenyltransferase from Sophora flavescens), EpPF3RT, and Ep7GT (glycosyltransferases) have been utilized in the enzymatic synthesis of this compound, baohuoside, and icariin from kaempferide. lvb.ltnih.govtandfonline.com SfFPT acts as an 8-prenyltransferase, catalyzing the prenylation of flavonoids. lvb.lttandfonline.comresearchgate.net EpPF3RT and Ep7GT function as glycosyltransferases, adding sugar moieties to the flavonoid structure. lvb.ltnih.govtandfonline.com Additionally, β-glucosidase enzymes have been shown to hydrolyze icariin, contributing to the production of compounds like icaritin (B1674259) (this compound). jmb.or.krgoogle.com An Epimedium flavonoid-glycosidase from Aspergillus sp. y848 strain has been used to hydrolyze icariin into icaritin. jmb.or.kr Another enzyme, a regio-specific rhamnosyltransferase from Epimedium, can transfer a rhamnose moiety to this compound at the 3-OH position. wilddata.cn

Optimizing enzymatic reaction conditions is essential to achieve high conversion efficiency and yield in the biotransformation of flavonoids into this compound or related compounds. Factors such as reaction time, temperature, pH value, and the ratio of substrate to enzyme significantly impact the efficiency of enzymatic hydrolysis. nih.gov Studies have focused on optimizing these parameters using methods like orthogonal array design and central composite design (CCD). nih.gov For the enzymatic hydrolysis of icariin by an Aspergillus sp. enzyme, optimal conditions were identified, including a specific pH and temperature range. jmb.or.kr For example, reacting 2.5% icariin at 40°C and pH 5.0 for 18 hours with a crude enzyme from Aspergillus sp. y848 resulted in a high molar yield of icaritin (this compound). jmb.or.kr

Here is a table summarizing some reported enzymatic hydrolysis conditions:

| Substrate | Enzyme Source/Type | Conditions (Temperature, pH, Time) | Product(s) | Molar Yield | Reference |

| Icariin | Aspergillus sp. y848 crude enzyme | 40°C, pH 5.0, 18 h | Icaritin (this compound) | 92.5% | jmb.or.kr |

| Icariin | β-glucosidase | 40-60°C, alcohol-water, 20-30 h | Icaritin (this compound) | Up to ~55% | google.com |

| Icariin | Cellulase followed by TFA hydrolysis | 37°C (cellulase), 60°C (TFA) | Icaritin, this compound, etc. | 61.1% (Icaritin), 12.2% (this compound) | nih.gov |

| Icariin | Purified Aspergillus sp. y848 enzyme | 40°C, pH 5.0, 12 h | Icariside II, Icaritin | Not specified | jmb.or.kr |

Note: Icaritin is often referred to as this compound in the literature. jmb.or.krbjherbest.comtargetmol.com

Analytical Methodologies for Identification and Quantification in Research

The accurate identification and quantification of this compound are crucial in various research contexts, including the analysis of plant extracts, synthesized compounds, and biological samples. A range of analytical techniques, primarily spectroscopic and chromatographic methods, are employed for this purpose. These techniques enable researchers to confirm the presence and determine the concentration of this compound, often distinguishing it from closely related flavonoids.

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry)

Spectroscopic methods play a vital role in the structural elucidation and identification of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H and 13C NMR, provides detailed information about the compound's carbon-hydrogen framework and functional groups, allowing for definitive structural confirmation spectrabase.comnih.govmedchemexpress.com. Complete assignments of the 1H and 13C NMR spectra of this compound-related glycosides have been reported, aiding in the distinction of isomeric structures nih.gov.

Mass Spectrometry (MS), particularly coupled with ionization techniques like Electrospray Ionization (ESI), is widely used for the identification and structural analysis of this compound and its metabolites researchgate.netnih.gov. ESI-MS in both positive and negative ion modes has been utilized, with studies indicating higher sensitivity in the negative ion mode for this compound analysis researchgate.net. Tandem mass spectrometry (MS/MS or MSn) provides fragmentation patterns that are characteristic of this compound, aiding in its identification within complex matrices and providing insights into its structure researchgate.netnih.gov. Collision-induced dissociation (CID) fragmentation pathways have been studied, revealing different fragmentation patterns depending on the ionization mode researchgate.net. High-resolution mass spectrometry (HRESIMS) can provide accurate mass measurements, further supporting the elemental composition and identification of this compound and its derivatives tandfonline.com. GC-MS has also been reported for the analysis of this compound nih.gov.

Chromatographic Techniques (e.g., HPLC, LC-MS/MS)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures, such as plant extracts or biological samples. High-Performance Liquid Chromatography (HPLC) is a common method used for the analysis of this compound, often coupled with UV detection or mass spectrometry google.combjherbest.comnih.govresearchgate.net. HPLC allows for the separation of this compound from other co-occurring compounds based on their differential interactions with the stationary and mobile phases. The purity of this compound samples is frequently assessed using HPLC, with reported purities often exceeding 98% bjherbest.comamazon.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly LC-tandem Mass Spectrometry (LC-MS/MS) are powerful hyphenated techniques widely applied for the qualitative and quantitative analysis of this compound researchgate.netnih.govunil.chfigshare.comdntb.gov.uaresearchgate.net. LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of this compound in complex biological matrices like plasma and serum researchgate.netnih.govresearchgate.net. Methods utilizing HPLC-ESI-MS/MS have been established for the analysis of phenolic compounds, including this compound, in Epimedium plants researchgate.net. These methods can identify and tentatively characterize numerous compounds based on their mass spectra researchgate.net. LC-MS/MS methods have also been developed and validated for the simultaneous determination of this compound and related compounds in biological samples, demonstrating good linearity, sensitivity, and accuracy researchgate.netresearchgate.net. Multiple reaction monitoring (MRM) mode in LC-MS/MS is often employed for the sensitive and specific quantification of this compound researchgate.netresearchgate.net. Online liquid extraction coupled with HPLC-tandem mass spectrometry has also been explored for the direct chemical comparison of compounds in plant extracts, including this compound glycosides mdpi.com.

Research findings highlight the application of these techniques in various studies. For instance, HPLC has been used to identify the active ingredients in plant extracts nih.gov. LC-MS/MS has been employed to investigate the metabolic profiles of prenylflavonoids, including this compound, in rats nih.gov.

Here is an example of data that might be presented in research utilizing these techniques:

| Technique | Application | Matrix | Key Findings | Citation |

| ESI-MS | Analysis of this compound | Pure compound | Higher sensitivity observed in negative ion mode compared to positive ion mode. Different fragmentation pathways in different modes. | researchgate.net |

| HPLC-ESI-MS/MS | Analysis of phenolic compounds including this compound | Epimedium plants | Establishment of a method for identification and tentative characterization of numerous compounds. | researchgate.net |

| LC-MS/MS | Quantification of this compound and related compounds | Rat sera | Development of a sensitive and rapid method with good linearity, accuracy, and precision. | researchgate.netresearchgate.net |

| 1H and 13C NMR | Structural elucidation of this compound glycosides | Isolated compound | Complete spectral assignments aiding in the distinction of isomeric structures. | nih.gov |

Molecular Mechanisms of Action

Modulation of Cellular Signaling Pathways

Anhydroicaritin influences a variety of intracellular signaling cascades that are crucial for cellular processes such as growth, proliferation, metabolism, and differentiation. Its ability to interact with multiple pathways underscores its potential as a subject for further pharmacological research.

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth. In many types of cancer, this pathway is overactive, promoting tumor progression. Research has demonstrated that this compound (AHI) can suppress this pathway. In studies involving hepatocellular carcinoma (HCC) cells, AHI was found to inhibit tumor growth by targeting the PI3K/AKT signal pathway. researchgate.net

Experimental results show that AHI treatment can decrease the phosphorylation of key proteins in this pathway. Specifically, it has been observed to suppress the expression of phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT), thereby inhibiting the pathway's activation. nih.gov This inhibitory action on the PI3K/AKT pathway is a potential mechanism for its anti-tumor effects, as it was shown to suppress the proliferation, invasion, and metastasis of HCC cells in vitro. researchgate.netnih.gov

Table 1: this compound's Effect on PI3K/AKT Signaling Pathway Components

| Target Protein | Observed Effect of this compound | Cellular Context | Reference |

|---|---|---|---|

| p-PI3K | Suppressed expression | Hepatocellular Carcinoma (HepG2 cells) | nih.gov |

| p-AKT | Suppressed expression | Hepatocellular Carcinoma (HepG2 cells) | nih.gov |

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in regulating cellular processes including proliferation, differentiation, and apoptosis. mdpi.com The pathway involves a cascade of proteins, including ERK, JNK, and p38 MAPKs. While direct and extensive research on this compound's modulation of this pathway is still emerging, studies on related compounds and associated gene expression provide significant insights.

Icaritin (B1674259), a closely related prenylflavonoid from which this compound is derived, has been shown to induce apoptosis in acute myeloid leukemia (AML) cells by inhibiting the MAPK/ERK signal. nih.gov Furthermore, research on this compound has identified its ability to enhance the expression of Glutathione (B108866) Peroxidase 1 (GPX1). researchgate.netnih.gov Gene set enrichment analysis has shown that GPX1 may play a role in the MAPK signaling pathway, suggesting an indirect modulatory effect of this compound. nih.gov

Table 2: this compound and MAPK Signaling Pathway Interactions

| Mechanism | Key Findings | Compound | Reference |

|---|---|---|---|

| Indirect Modulation | Enhances expression of GPX1, which is associated with the MAPK pathway. | This compound | researchgate.netnih.gov |

| Direct Inhibition (Related Compound) | Downregulates p-ERK, inhibiting the MAPK/ERK pathway. | Icaritin | nih.gov |

The LKB1/AMPK/mTOR pathway is a central regulator of cellular energy homeostasis and metabolism. This compound has been identified as a modulator of this pathway, particularly in the context of lipid metabolism. Research indicates that this compound's ability to suppress the activation of Sterol Regulatory Element-Binding Proteins (SREBPs) is dependent on its regulation of the LKB1/AMPK/mTOR pathway. nih.gov It functions by blocking the binding of the SCAP/SREBPs complex to Sec23α/24D, a crucial step in SREBP maturation, through its influence on this signaling cascade. nih.gov

Table 3: this compound's Role in the LKB1/AMPK/mTOR Pathway

| Pathway Component | Effect of this compound | Downstream Consequence | Reference |

|---|---|---|---|

| LKB1/AMPK/mTOR | Modulates pathway activity | Suppresses maturation of SREBPs | nih.gov |

The Hypoxia-Inducible Factor-1α (HIF-1α)/Vascular Endothelial Growth Factor A (VEGFA) signaling pathway is a key driver of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. This compound has been shown to exert anti-tumor effects by inhibiting this pathway. In studies on triple-negative breast cancer cells, this compound treatment led to the downregulation of HIF-1α/VEGFA signaling. This inhibition of the pathway corresponded with a decrease in cancer cell proliferation, invasion, and metastasis both in vitro and in vivo.

Table 4: this compound's Effect on the HIF-1α/VEGFA Pathway

| Target Protein | Observed Effect of this compound | Cellular Context | Biological Outcome |

|---|---|---|---|

| HIF-1α | Downregulated expression | Triple-negative breast cancer cells | Inhibition of tumor growth and metastasis |

| VEGFA | Downregulated expression | Triple-negative breast cancer cells | Inhibition of angiogenesis |

Sterol Regulatory Element-Binding Proteins (SREBPs) are transcription factors that are master regulators of lipid metabolism. This compound has been identified as a novel and potent inhibitor of SREBPs. nih.govnih.gov It specifically disrupts the activation process by preventing the SCAP/SREBPs complex from binding with COPII vesicles, which is necessary for its transport from the endoplasmic reticulum to the Golgi for processing. nih.gov This inhibition of SREBP activation leads to a reduction in de novo lipogenesis, thereby lowering lipid levels within liver cells. nih.gov This mechanism is central to this compound's observed effects on improving diet-induced obesity and hyperlipidemia. nih.gov

Table 5: Mechanism of SREBP Inhibition by this compound

| Target Process | Mechanism of Action | Metabolic Outcome | Reference |

|---|---|---|---|

| SREBP Maturation | Blocks the binding of SCAP/SREBPs complex with COPII vesicles (Sec23α/24D). | Prevents de novo lipogenesis and reduces cellular lipid levels. | nih.govnih.gov |

Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6) is an E3 ubiquitin ligase that acts as a critical adapter protein in signaling pathways, including the RANKL pathway which is essential for osteoclast differentiation. nih.govnih.gov Dysregulation of this pathway can lead to excessive bone resorption and diseases like osteoporosis. While direct studies on this compound's effect on TRAF6 are limited, research on its parent compound, icaritin, provides valuable insights. Icaritin has been shown to inhibit osteoclastogenesis by promoting the proteasomal degradation of TRAF6. nih.gov This action disrupts the downstream signaling cascade, including the NF-κB and MAPK pathways, ultimately suppressing the master transcription regulator for osteoclast differentiation, NFATc1. nih.gov Given that this compound also inhibits RANKL-induced osteoclast differentiation, modulation of TRAF6 represents a highly probable mechanism of its action. nih.gov

Table 6: Modulation of TRAF6-Mediated Signaling

| Compound | Target Protein | Mechanism of Action | Biological Outcome | Reference |

|---|---|---|---|---|

| Icaritin (related compound) | TRAF6 | Promotes proteasomal degradation of TRAF6. | Inhibition of osteoclastogenesis. | nih.gov |

| This compound | Osteoclast Differentiation | Inhibits RANKL-induced osteoclast formation (suggesting upstream target modulation). | Inhibition of osteoclastogenesis. | nih.gov |

Compound Index

Interaction with Molecular Targets

This compound's activity is underpinned by its ability to interact with and modulate the function of various molecular targets within the cell. These interactions can involve direct binding to enzymes and receptors, leading to a cascade of downstream effects.

This compound has been shown to interact with specific enzymes, most notably Glutathione Peroxidase 1 (GPX1). researchgate.net This direct binding is a key aspect of its mechanism of action. researchgate.net In addition to this, studies have indicated that this compound may function as a tumor necrosis factor-alpha (TNF-α) inhibitor, suggesting a potential interaction with the TNF-α signaling pathway, which is critical in inflammation. While the precise nature of this interaction with the TNF receptor is still under investigation, its inhibitory effects on TNF-α production are noteworthy.

Network pharmacology analyses have also predicted that this compound may have the ability to bind to several other important biological targets. nih.gov These computational studies suggest potential interactions with proteins such as Tumor Protein P53 (TP53), Vascular Endothelial Growth Factor A (VEGFA), Matrix Metallopeptidase 2 (MMP2), and the MET proto-oncogene, receptor tyrosine kinase (Met). nih.gov However, these predicted interactions require further validation through direct binding assays.

A significant finding in the study of this compound's molecular mechanism is its direct binding to the antioxidant enzyme Glutathione Peroxidase 1 (GPX1). researchgate.net This interaction has been confirmed through experimental techniques such as Drug Affinity Responsive Target Stability (DARTS) assays. researchgate.net The DARTS analysis demonstrated that GPX1 exhibited greater stability in the presence of this compound when subjected to pronase, a mixture of proteolytic enzymes. researchgate.net This increased stability is indicative of a direct binding interaction between this compound and the GPX1 protein. researchgate.net This interaction is significant as GPX1 plays a crucial role in protecting cells from oxidative damage by reducing hydrogen peroxide and other organic hydroperoxides. researchgate.net

To further elucidate the interaction between this compound and its molecular targets at an atomic level, molecular docking studies have been conducted. These computational simulations predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

In the case of this compound and GPX1, molecular docking analysis revealed a high binding affinity, with a calculated affinity score of -7.62 kcal/mol. researchgate.net This negative value indicates a favorable and stable binding interaction between the flavonoid and the enzyme. researchgate.net Such a strong binding affinity supports the experimental findings of a direct interaction and suggests that this compound can effectively fit into the binding pocket of GPX1 to modulate its function. researchgate.net

Further molecular docking studies have also predicted excellent binding capabilities of this compound with other potential targets, including TP53, VEGFA, MMP2, and Met. nih.gov While these in silico findings are promising, they await experimental confirmation to fully establish the binding affinities and interaction dynamics.

Table 1: Predicted Binding Affinity of this compound with Molecular Targets

| Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|

| GPX1 | -7.62 researchgate.net |

Regulation of Gene Expression (Transcriptomic Analyses)

Beyond direct protein binding, this compound also exerts its effects by modulating the expression of a wide array of genes. Transcriptomic analyses, such as RNA sequencing, have provided a global view of the changes in gene expression induced by this compound.

RNA sequencing (RNA-Seq) has been employed to identify the genes that are differentially expressed in cells treated with this compound. researchgate.net In studies involving breast cancer cell lines, RNA-Seq results demonstrated that this compound treatment leads to significant changes in the transcriptome. researchgate.net One of the key findings from this differential expression analysis was the significant upregulation of GPX1 expression in cells exposed to this compound. researchgate.net This finding at the transcript level complements the protein-level observations of increased GPX1, suggesting that this compound's effect on GPX1 involves the regulation of its gene expression. researchgate.net

To understand the broader biological pathways and processes affected by the gene expression changes induced by this compound, Gene Set Enrichment Analysis (GSEA) has been utilized. researchgate.net GSEA is a computational method that determines whether a pre-defined set of genes shows statistically significant, concordant differences between two biological states.

In the context of this compound's effect on breast cancer cells, GSEA revealed that the gene expression signature associated with high GPX1 expression was negatively correlated with the epithelial-mesenchymal transition (EMT) pathway. researchgate.net EMT is a cellular process that is critically involved in cancer invasion and metastasis. The GSEA results, therefore, suggest that by upregulating GPX1, this compound may contribute to the suppression of EMT, thereby inhibiting cancer cell migration and invasion. researchgate.net

Table 2: Summary of this compound's Molecular Interactions and Gene Regulation Effects

| Mechanism Category | Specific Finding | Affected Molecule/Pathway |

|---|---|---|

| Direct Protein Binding | Confirmed direct binding | GPX1 researchgate.net |

| Molecular Docking | High predicted binding affinity | GPX1 researchgate.net |

| Predicted binding ability | TP53, VEGFA, MMP2, Met nih.gov | |

| Gene Expression | Upregulation of mRNA | GPX1 researchgate.net |

| Pathway Regulation | Negative enrichment | Epithelial-Mesenchymal Transition (EMT) researchgate.net |

Impact on Cellular Processes

This compound exerts significant influence over fundamental cellular behaviors. Research has demonstrated its capacity to induce apoptosis in malignant cells, halt their proliferation, and impede their ability to migrate and invade surrounding tissues. Furthermore, it plays a role in regulating the differentiation of various cell types and can influence complex processes like the epithelial-mesenchymal transition and autophagy.

This compound is a recognized activator of apoptosis, or programmed cell death, in various cancer cell lines. researchgate.net This process is critical for eliminating malignant cells and is a primary target for many anticancer therapies. The pro-apoptotic effects of this compound are mediated through the intrinsic, or mitochondrial, pathway, which involves a cascade of molecular events centered on the regulation of key protein families.

One of the principal mechanisms by which this compound induces apoptosis is through the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov These proteins are central regulators of the intrinsic apoptotic pathway, consisting of both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members. encyclopedia.pub In healthy cells, a balance between these opposing factions prevents unintentional cell death. encyclopedia.pub this compound disrupts this balance in cancer cells by significantly inhibiting the expression of the anti-apoptotic protein Bcl-2 while simultaneously up-regulating the expression of the pro-apoptotic protein Bax. nih.govmdpi.com This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.

The release of cytochrome c is a critical step that triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. frontiersin.org this compound has been shown to induce the cleavage and activation of initiator caspase-9 and executioner caspase-3. mdpi.comfrontiersin.org Activated caspase-3 then proceeds to cleave a host of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. frontiersin.org This caspase-dependent pathway has been observed in several cancer types, including chronic myeloid leukemia (K562 cells) and hepatocellular carcinoma (SMMC-7721 and HepG2 cells). nih.govmdpi.comfrontiersin.org Furthermore, studies have demonstrated that this compound treatment leads to an increase in the sub-G1 cell population, a common indicator of apoptotic cells, in a concentration-dependent manner. mdpi.com The induction of apoptosis is also linked to the inhibition of survival signaling pathways, such as the PI3K/AKT pathway. nih.govtandfonline.com

| Cancer Cell Line | Key Molecular Effects | Signaling Pathway(s) Implicated |

|---|---|---|

| K562 (Chronic Myeloid Leukemia) | Decreased Bcl-2 expression, Increased Bax expression, Cleavage/activation of caspase-9 and caspase-3. mdpi.com | MAPK/ERK/JNK, JAK2/STAT3/AKT. mdpi.com |

| HepG2 (Hepatocellular Carcinoma) | Decreased Bcl-2 expression, Increased Bax expression. nih.gov | PI3K/AKT. nih.gov |

| SMMC-7721 (Hepatocellular Carcinoma) | Activation of caspase-dependent pathways. frontiersin.org | Not specified. frontiersin.org |

| A549 (Lung Cancer) | Induction of apoptosis. nih.gov | Not specified. nih.gov |

This compound demonstrates potent antiproliferative activity against a variety of cancer cell types. tandfonline.com This inhibition of uncontrolled cell growth is a cornerstone of its anticancer potential and is achieved through the modulation of signaling pathways that govern cell cycle progression and survival.

In studies involving hepatocellular carcinoma (HCC), this compound (AHI) has been shown to effectively suppress tumor cell proliferation. mdpi.comtandfonline.com The underlying mechanism is linked to its ability to inhibit the PI3K/AKT signaling pathway, a critical cascade that promotes cell growth and survival in many cancers. mdpi.comtandfonline.com By impeding the activation of this pathway, this compound helps to halt the proliferative drive of HCC cells. tandfonline.com

Similarly, significant growth inhibition has been observed in breast cancer cells. nih.gov this compound effectively inhibits the proliferation of various breast cancer cell lines, including the triple-negative MDA-MB-231 and 4T1 cells. nih.govnih.gov In these cells, the compound has been found to downregulate the HIF-1α/VEGFA signaling pathway, which is crucial for tumor growth and angiogenesis. nih.gov

Further mechanistic studies have revealed that this compound can induce cell cycle arrest. A derivative of β-anhydroicaritin was found to arrest lung cancer A549 cells in the G0/G1 phase, preventing them from entering the DNA synthesis (S) phase and thereby halting their division. nih.gov This demonstrates that this compound can interfere with the fundamental machinery of cell cycle progression to exert its antiproliferative effects.

| Cancer Type / Cell Line | Observed Effect | Mechanism / Signaling Pathway |

|---|---|---|

| Hepatocellular Carcinoma (HCC) | Suppressed tumor proliferation. mdpi.comtandfonline.com | Inhibition of PI3K/AKT pathway. mdpi.comtandfonline.com |

| Breast Cancer (MDA-MB-231, 4T1, MCF-7, SK-BR-3) | Inhibited cell growth and colony formation. nih.gov | Downregulation of HIF-1α/VEGFA signaling. nih.gov |

| Lung Cancer (A549) | Induced G0/G1 phase cell cycle arrest. nih.gov | Regulation of p16INK4a. nih.gov |

This compound has been shown to impede the migration and invasion of cancer cells, which are critical processes in tumor metastasis. researchgate.net This inhibitory action is attributed to its ability to interfere with key signaling pathways that regulate cell motility and the degradation of the extracellular matrix.

In breast cancer, particularly in triple-negative breast cancer cells such as MDA-MB-231 and 4T1, this compound (AHI) effectively reduces their migratory and metastatic abilities. researchgate.netnih.gov This effect is associated with the downregulation of the HIF-1α/VEGFA signaling pathway. researchgate.net Similarly, in hepatocellular carcinoma (HCC) cells, AHI significantly suppresses both migration and invasion activities. nih.gov The potential mechanism in HCC is linked to the inhibition of the PI3K/AKT signaling pathway, which is known to play a role in promoting cell motility. nih.gov

Research on ovarian cancer cells, including both cisplatin-sensitive (A2780s) and cisplatin-resistant (A2780cp) lines, has demonstrated that this compound (referred to as icaritin in the study) significantly decreases cell migration and invasion in a dose-dependent manner. researchgate.net The underlying mechanism in this context was identified as the inhibition of the Akt/mTOR signaling pathway. researchgate.net Treatment with the compound led to decreased phosphorylation of both Akt and mTOR, key regulators of cell migration. researchgate.net

| Cancer Type / Cell Line | Observed Effect | Mechanism / Signaling Pathway |

|---|---|---|

| Breast Cancer (MDA-MB-231, 4T1) | Decreased migration and metastasis abilities. researchgate.net | Downregulation of HIF-1α/VEGFA signaling. researchgate.net |

| Hepatocellular Carcinoma (HepG2) | Suppressed migration and invasion activity. nih.gov | Inhibition of PI3K/AKT pathway. nih.gov |

| Ovarian Cancer (A2780s, A2780cp) | Decreased cell migration and invasion. researchgate.net | Inhibition of Akt/mTOR signaling pathway. researchgate.net |

This compound has demonstrated significant regulatory effects on the differentiation of bone cells, promoting the formation of bone-building osteoblasts while inhibiting the development of bone-resorbing osteoclasts.

Osteoblastic Differentiation: this compound actively promotes the differentiation of osteoblasts. In studies using murine osteoblastic MC3T3-E1 cells and rat osteoblasts (ROBs), the compound was found to significantly enhance osteogenic processes. mdpi.comtandfonline.com Treatment with this compound led to an increase in the activity of alkaline phosphatase (ALP), a key early marker of osteoblast differentiation. mdpi.comtandfonline.com Furthermore, it stimulated the formation of mineralized nodules, indicating a role in the later stages of bone formation. mdpi.comtandfonline.com Mechanistically, this compound was shown to enhance the mRNA levels of crucial osteogenic transcription factors and signaling molecules, including bone morphogenetic protein-2 (BMP-2), osterix (OSX), and Runt-related transcription factor 2 (Runx-2). tandfonline.com It also increased the protein content of collagen-I, the primary structural protein in bone. tandfonline.com

Osteoclastic Differentiation: Conversely, this compound inhibits osteoclast differentiation. nih.gov Osteoclasts are responsible for bone resorption, and their overactivity can lead to bone loss. nih.gov this compound was found to suppress RANKL-induced osteoclast differentiation. nih.gov This inhibitory effect is linked to its function as an inhibitor of sterol regulatory element-binding proteins (SREBPs). nih.gov Specifically, this compound decreases the levels of SREBP2 and its target genes within osteoclasts, thereby impeding their formation and function. nih.gov This action has been shown to rescue diabetes-induced bone loss in animal models, highlighting its potential in managing conditions characterized by excessive bone resorption. nih.gov

While some sources suggest this compound may promote neuronal and cardiac cell differentiation, detailed research findings focusing specifically on this compound's direct mechanisms in these processes were not available in the provided search context.

| Cell Type | Effect | Key Molecular Markers / Mechanisms |

|---|---|---|

| Osteoblasts (MC3T3-E1, Rat Osteoblasts) | Promotes differentiation. mdpi.comtandfonline.com | Increased ALP activity, mineralized nodule formation, and collagen-I content. mdpi.comtandfonline.com Upregulated mRNA of BMP-2, OSX, and Runx-2. tandfonline.com |

| Osteoclasts | Inhibits RANKL-induced differentiation. nih.gov | Decreased levels of SREBP2 and its target genes. nih.gov |

This compound has been identified as an inhibitor of the epithelial-mesenchymal transition (EMT), a cellular program that is intrinsically linked to tumor invasion and metastasis. nih.gov EMT allows stationary epithelial cancer cells to acquire mesenchymal characteristics, such as increased motility and invasiveness. nih.gov

In breast cancer cells, this compound (AHI) has been shown to suppress EMT by enhancing the expression of glutathione peroxidase 1 (GPX1). nih.gov The upregulation of GPX1 is a key event in this process. nih.gov Confocal immunofluorescence analysis revealed that treatment with AHI leads to a marked increase in the expression of E-cadherin, a crucial epithelial marker responsible for cell-cell adhesion. nih.gov Concurrently, AHI treatment significantly reduces the expression of mesenchymal markers, such as vimentin (B1176767) and N-cadherin. nih.govnih.gov

This reversal of the EMT phenotype—characterized by the upregulation of epithelial markers and downregulation of mesenchymal markers—indicates that this compound can inhibit the cellular changes necessary for cancer cells to become migratory and invasive. nih.gov By stabilizing the epithelial state, this compound may significantly limit the metastatic potential of tumors. nih.gov

| Cancer Type / Cell Line | Primary Mechanism | Effect on EMT Markers |

|---|---|---|

| Breast Cancer (4T1, MDA-MB-231) | Enhances Glutathione Peroxidase 1 (GPX1) expression. nih.gov | Increases E-cadherin (epithelial marker). nih.govnih.gov Decreases Vimentin and N-cadherin (mesenchymal markers). nih.govnih.gov |

This compound (referred to as icaritin in research) modulates autophagy, a cellular degradation and recycling process, in a manner that is highly dependent on the cancer type and cellular context. Autophagy can serve as both a pro-survival (cytoprotective) and a pro-death mechanism in cancer cells.

In human glioblastoma (GBM) U87 cells, this compound induces a pro-death form of autophagy. nih.gov Treatment with the compound led to an increase in acidic vesicular organelles (AVOs) and elevated protein levels of the autophagy markers LC3B-II and Beclin 1. nih.gov This autophagic response was found to be mediated by the generation of reactive oxygen species (ROS), subsequent activation of AMP-activated protein kinase (AMPK), and inhibition of the mammalian target of rapamycin (B549165) (mTOR). nih.gov In this context, the induced autophagy appears to contribute to or collaborate with apoptosis to promote cancer cell death. nih.gov

Conversely, in other cancer types, autophagy induced by this compound or its derivatives plays a cytoprotective role. In breast cancer cells, an this compound derivative (IC2) was found to stimulate cytoprotective autophagy through the activation of AMPK and MAPK signaling pathways. mdpi.com The inhibition of this autophagic process significantly enhanced the apoptotic effects of the compound, suggesting that in this case, autophagy acts as a survival mechanism against the drug. mdpi.com Similarly, in hepatocellular carcinoma (HCC), this compound induces mitophagy, a selective form of autophagy that degrades mitochondria, via the PINK1-Parkin signaling pathway. nih.gov The inhibition of this process markedly enhanced this compound-induced cell death, again indicating a pro-survival role for autophagy. nih.gov

In contrast to the above, research in colorectal cancer suggests that this compound exerts its antitumor effects by repressing autophagy, which in turn promotes apoptosis. bohrium.com This highlights the compound's diverse and context-specific ability to modulate this critical cellular process.

| Cancer Type / Cell Line | Role of Autophagy | Mechanism / Key Findings |

|---|---|---|

| Glioblastoma (U87) | Pro-death. nih.gov | Induces autophagy via ROS/AMPK/mTOR pathway; increases LC3B-II and Beclin 1. nih.gov |

| Breast Cancer | Cytoprotective (pro-survival). mdpi.com | A derivative induces autophagy via AMPK/mTOR and MAPK signaling; inhibition enhances apoptosis. mdpi.com |

| Hepatocellular Carcinoma (HCC) | Cytoprotective (pro-survival). nih.gov | Induces PINK1-Parkin mediated mitophagy; inhibition enhances anticancer effects. nih.gov |

| Colorectal Cancer | Repressed by this compound. bohrium.com | Repression of autophagy promotes apoptosis. bohrium.com |

Biological Activities and Preclinical Research Applications

Anti-Cancer Research

Research into the anti-cancer properties of Anhydroicaritin has explored its effects on different cancer cell lines and in in vivo models. nih.gov Studies have focused on its ability to inhibit proliferation, induce apoptosis, and suppress processes critical for tumor growth and metastasis.

Preclinical research has investigated the effects of this compound on Hepatocellular Carcinoma (HCC), a common type of liver cancer. Studies have shown that this compound can inhibit the proliferation of HCC cells and induce apoptosis. Furthermore, it has been reported to inhibit the migration and invasion of HCC cells. More comprehensive studies have confirmed that this compound inhibits proliferation, migration, and invasion, as well as colony formation and spheroidization of HCC cells.

Key aspects of cancer cell behavior, such as the ability to form colonies and spheroids (3D aggregates that mimic tumor structure), are indicative of their proliferative and self-renewal capacities. This compound has been found to inhibit both colony formation and spheroidization in HCC cells.

Here is a summary of this compound's effects observed in HCC studies:

| Observed Effect | Reference(s) |

| Inhibition of Proliferation | |

| Induction of Apoptosis | |

| Inhibition of Migration | |

| Inhibition of Invasion | |

| Inhibition of Colony Formation | |

| Inhibition of Spheroidization | |

| Suppression of Tumor Growth (in vivo) |

This compound has also been explored for its effects on Breast Cancer (BC) cells. Research in this area includes investigations into its impact on specific subtypes of breast cancer and key processes involved in metastasis.

Triple-Negative Breast Cancer (TNBC) is a challenging subtype of breast cancer to treat. Preclinical studies have indicated that this compound can inhibit the proliferation of TNBC cells and induce apoptosis. Furthermore, it has been shown to inhibit the migration and invasion of TNBC cells.

Epithelial-Mesenchymal Transition (EMT) is a biological process that plays a crucial role in cancer progression, metastasis, and drug resistance. Research suggests that this compound can inhibit EMT in breast cancer cells. This inhibition of EMT may contribute to its potential anti-metastatic effects in breast cancer.

Here is a summary of this compound's effects observed in Breast Cancer studies:

| Observed Effect | Relevant Subtype (if specified) | Reference(s) |

| Inhibition of Proliferation | TNBC | |

| Induction of Apoptosis | TNBC | |

| Inhibition of Migration | TNBC | |

| Inhibition of Invasion | TNBC | |

| Inhibition of EMT | Breast Cancer |

Ovarian Cancer Research

Studies have evaluated the cytotoxic potential of this compound and its derivatives against various human cancer cell lines, including ovarian cancer cells. nih.gov β-anhydroicaritin and its Mannich base derivatives have shown cytotoxic activity against SK-OV-3 ovarian cancer cells in in vitro studies. nih.govselleckchem.comresearchgate.net For instance, one study reported that compounds derived from β-anhydroicaritin exhibited moderate to potent cytotoxicity against SK-OV-3 cells. nih.gov

Gastric Cancer Research (Exploratory)

While research on this compound specifically in gastric cancer is noted as less explored, some studies suggest potential interactions with targets relevant to gastric cancer. scirp.org Virtual screening studies have indicated that this compound may exhibit strong interactions with UCP2, a protein overexpressed in gastric cancer and associated with poor prognosis. scirp.org This suggests a potential avenue for further investigation into this compound's therapeutic benefits in gastric cancer by targeting UCP2. scirp.org

General Antitumor Properties Across Various Cell Lines

This compound has demonstrated general antitumor properties across a range of cancer cell lines in preclinical research. biosynth.comselleckchem.commedchemexpress.com It has been investigated for its ability to induce apoptosis in certain cancer cell lines. biosynth.com Studies have shown cytotoxic effects against human cancer cell lines such as Hela (cervical carcinoma), HCC1954 (breast cancer), and SK-OV-3 (ovarian cancer). nih.govresearchgate.net For example, this compound has been found to significantly inhibit the proliferation of breast cancer cell lines, including 4T1 and MDA-MB-231 cells. frontiersin.orgnih.gov This anti-proliferative effect has been observed in MTT experiments. frontiersin.orgnih.gov Furthermore, research suggests that this compound's therapeutic targets in breast cancer may be related to the proliferation, invasion, and metastasis of these cells. frontiersin.orgnih.gov

Bone Health and Osteoporosis Research

This compound has shown promise in preclinical research for its potential benefits in bone health and in the context of osteoporosis. biosynth.comselleckchem.commedchemexpress.com It is being investigated for its potential in osteoporosis treatment. biosynth.com

Promotion of Osteoblast Activity

Research indicates that this compound can promote the proliferation and differentiation of osteoblasts, which are the bone-forming cells. biosynth.comnih.govfrontiersin.orgoup.com Studies using murine osteoblastic MC3T3-E1 cells have shown that this compound can improve cell proliferation and significantly promote differentiation by enhancing the level of alkaline phosphatase (ALP) activity. nih.gov this compound has also demonstrated the potential to stimulate the formation of mineralization nodules, suggesting it could speed up bone formation. nih.gov The presence of the prenyl group in this compound may contribute to its osteogenic activity. oup.combvsalud.org

Inhibition of Bone Resorption and Osteoclast Differentiation

This compound has been shown to inhibit bone resorption by suppressing the differentiation and activity of osteoclasts, the cells responsible for breaking down bone tissue. biosynth.commedchemexpress.comfrontiersin.orgnih.gov It can inhibit RANKL-induced osteoclastic differentiation. nih.govsigmaaldrich.com This inhibition involves decreasing the level of SREBP2 and its target genes in osteoclasts induced by RANKL. nih.gov By inhibiting osteoclast formation and bone resorption, this compound may help to prevent bone loss. biosynth.comnih.gov

Amelioration of Diabetic Osteoporosis

This compound has demonstrated potential in ameliorating diabetic osteoporosis in preclinical models. medchemexpress.comnih.govnih.gov In studies using STZ-induced diabetic mice, this compound inhibited osteoclast differentiation and rescued diabetes-induced bone loss. nih.gov It also showed effects on decreasing blood glucose levels and alleviating insulin (B600854) resistance in these models. nih.gov this compound's ability to inhibit osteoclast formation is considered a mechanism by which it improves diabetes-induced bone loss. nih.gov Furthermore, this compound has been shown to ameliorate the degradation of periodontal tissue in diabetic rats. selleckchem.commedchemexpress.com

Metabolic Disorder Research

Research has indicated that this compound may exert beneficial effects in the context of metabolic disorders, particularly those related to obesity, hyperlipidemia, and insulin resistance biosynth.comchemfaces.comjci.orggenscript.com.cn.

Studies have explored the capacity of this compound to ameliorate diet-induced obesity and hyperlipidemia. Research in diet-induced obese mice demonstrated that this compound was able to reduce weight gain in a dose-dependent manner researchgate.net. It has been reported that this compound improves diet-induced obesity and hyperlipidemia by suppressing the activation of Sterol Regulatory Element-Binding Proteins (SREBPs) chemfaces.comjci.orggenscript.com.cnresearchgate.netnih.gov. SREBPs are transcription factors that play crucial roles in regulating lipid metabolism and are implicated in the development of metabolic diseases researchgate.netnih.gov. This compound was identified as a novel inhibitor of SREBPs in a hepatocyte-based high-throughput screening researchgate.netnih.gov. Further mechanistic studies indicated that this compound blocks the binding of the SCAP/SREBPs complex via regulation of the LKB1/AMPK/mTOR pathway, leading to reduced liver cell lipid levels by preventing de novo lipogenesis researchgate.netnih.gov. In diet-induced obese mice, this compound ameliorated obesity, hyperlipidemia, and fatty accumulation in the liver researchgate.netnih.gov.

| Study Model | Observed Effect on Obesity | Observed Effect on Hyperlipidemia | Proposed Mechanism | Citation |

| Diet-induced obese mice | Ameliorated obesity, reduced weight gain (dose-dependent) | Ameliorated hyperlipidemia | Suppressing SREBPs activation via LKB1/AMPK/mTOR pathway | researchgate.netnih.gov |

| HepG2, HL-7702, human primary hepatocytes | Reduced liver cell lipid level | Not directly assessed in this context | Inhibiting SREBPs activation, preventing de novo lipogenesis | researchgate.netnih.gov |

This compound has also been investigated for its potential to alleviate insulin resistance biosynth.comchemfaces.comjci.orggenscript.com.cn. Insulin resistance is a key component of metabolic syndrome endometaboljournal.com. Research indicates that this compound alleviates insulin resistance by suppressing SREBPs activation chemfaces.comresearchgate.netnih.gov. This effect is reported to be dependent on the LKB1/AMPK/mTOR pathway researchgate.netnih.gov. In streptozotocin (B1681764) (STZ)-induced diabetic mice, this compound was found to decrease blood glucose levels and alleviate insulin resistance nih.gov.

| Study Model | Observed Effect on Insulin Resistance | Proposed Mechanism | Citation |

| Diet-induced obese mice | Alleviated insulin resistance | Suppressing SREBPs activation via LKB1/AMPK/mTOR pathway | researchgate.netnih.gov |

| STZ-induced diabetic mice | Alleviated insulin resistance, decreased blood glucose | Suppressing SREBPs activation (implied) | nih.gov |

Neuroprotection and Neurotoxicity Research

This compound has demonstrated potential in preclinical research concerning neuroprotection and effects on neurotoxicity biosynth.comglpbio.comnih.govjmb.or.krresearchgate.net.

Several studies suggest that this compound may offer protection against beta-amyloid-induced neurotoxicity, a key feature in neurodegenerative conditions like Alzheimer's disease biosynth.comnih.govjmb.or.krresearchgate.net. Research indicates that this compound exhibits protective effects against beta-amyloid-induced neurotoxicity researchgate.netnih.gov. This protective activity has been noted in primary cultured rat neuronal cells dntb.gov.ua. Beta-amyloid plaques are a hallmark of Alzheimer's disease and are thought to contribute to neuronal damage and neuroinflammation massgeneral.orgwashu.edu.

| Study Model | Observed Effect on Beta-Amyloid-Induced Neurotoxicity | Citation |

| Primary cultured rat neuronal cells | Protection against beta-amyloid-induced neurotoxicity | researchgate.netnih.govdntb.gov.ua |

This compound has also been linked to the promotion of neuronal differentiation biosynth.comnih.govjmb.or.krresearchgate.netcdutcm.edu.cn. Neuronal differentiation is a critical process for the development and maintenance of the nervous system numberanalytics.com. It involves the maturation of neural stem cells and progenitor cells into functional neurons numberanalytics.comstemcell.com. This compound has been reported to promote neuronal differentiation researchgate.netnih.govjmb.or.kr. This activity suggests a potential role in supporting neural tissue development or repair processes.

| Observed Effect | Context of Research | Citation |

| Promotion of neuronal differentiation | General biological activity, potential in neurodegenerative conditions | researchgate.netnih.govjmb.or.kr |

Anti-inflammatory and Immunomodulatory Research

This compound exhibits anti-inflammatory and immunomodulatory properties in preclinical investigations researchgate.netglpbio.comjmb.or.krresearchgate.netmedchemexpress.comresearchgate.netdntb.gov.uarsc.org. Inflammation is a complex biological response involved in various disease states, and modulating immune responses can have therapeutic implications. This compound has been reported to possess anti-inflammatory and immunomodulatory effects biosynth.comchemfaces.comglpbio.comjmb.or.krresearchgate.netmedchemexpress.comresearchgate.netrsc.org. Studies on a related compound, 2''-hydroxy-3''-en-anhydroicaritin, isolated from Epimedium brevicornum, showed regulation of lipopolysaccharide (LPS)-induced levels of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in RAW 264.7 macrophages in a concentration-dependent manner nih.gov. This compound also reduced levels of iNOS and COX-2 nih.gov. Further signal transduction studies indicated that this flavone (B191248) significantly inhibited the phosphorylation of extracellular signal-regulated kinase (ERK), p38, and c-jun NH2-terminal kinase (JNK) nih.gov. It also inhibited p65-NF-kappaB translocation into the nucleus by I kappaB alpha degradation, suggesting that it may inhibit LPS-induced production of inflammatory cytokines by blocking NF-kappaB and MAPK signaling nih.gov. This compound itself has been shown to decrease the overproduction of NO, IL-10, TNF-α, MCP-1, and IL-6 in peritonitis mice medchemexpress.com. It also inhibited the elevation of intracellular Ca2+ and decreased iNOS protein expression medchemexpress.com. This compound has been noted to exhibit immunosuppressive effects chemfaces.com.

| Biological Activity | Observed Effects | Proposed Mechanism(s) (where studied for related compounds) | Citation |

| Anti-inflammatory | Decreased overproduction of NO, IL-10, TNF-α, MCP-1, and IL-6; inhibited intracellular Ca2+ elevation; decreased iNOS expression | Inhibition of NF-kappaB and MAPK signaling (observed for a related compound) | medchemexpress.comnih.gov |

| Immunomodulatory | Immunosuppressive effects | Not specified in search results | chemfaces.com |

Anti-Atherosclerosis Research

Preclinical research has explored the potential of this compound in the context of atherosclerosis. This compound has been investigated for its application in preparing drugs for inhibiting macrophage iron death as a treatment for atherosclerosis. google.com Flavonoids, including this compound, are generally recognized for their potential protective effects against atherosclerosis and cardiovascular disease. nih.gov Studies on Epimedium koreanum extract and its flavonoids, such as des-O-methyl-β-anhydroicaritin, have indicated a reduction in atherosclerotic risk by suppressing the modification of human HDL. nih.govresearchgate.net

Anti-HIV/SIV Activity

This compound has demonstrated activity against Human Immunodeficiency Virus (HIV) and Simian Immunodeficiency Virus (SIV) in preclinical settings.

Studies have shown that this compound can significantly inhibit the replication of HIV-1 or SIVmac251 in CEM × 174 cells and PBMC cells. researchgate.netschizophrenia-info.inforesearchgate.netnih.gov

Molecular docking studies have suggested that both icariin (B1674258) and its metabolite this compound can potentially interact with both HIV reverse transcriptase and protease. researchgate.netschizophrenia-info.infonih.gov However, biological assays focusing on enzyme inhibition revealed that this compound could significantly inhibit only HIV reverse transcriptase, with less significant effects on protease. researchgate.netschizophrenia-info.inforesearchgate.netnih.gov An IC50 value of 21.45 μM has been reported for this compound's inhibition of HIV reverse transcriptase. researchgate.net

Data on HIV Reverse Transcriptase Inhibition by this compound:

| Compound | Target | IC50 (μM) |

| This compound | HIV Reverse Transcriptase | 21.45 |

Antioxidant Research

This compound exhibits antioxidant properties, which contribute to its biological activities. It has shown strong activity in scavenging DPPH radical and effective inhibition against lipid peroxidation. chemfaces.comnaver.com These radical-scavenging and inhibition effects are dose-dependent. chemfaces.com this compound's antioxidant properties are also implicated in its anti-inflammatory and anti-atherosclerosis effects. nih.govresearchgate.netbiosynth.com Furthermore, this compound has been found to upregulate the expression of Glutathione (B108866) peroxidase 1 (GPX1), a vital antioxidant enzyme that helps reduce damage from peroxides. nih.govresearchgate.net

Free Radical Scavenging Activities

This compound has demonstrated notable free radical scavenging capabilities in preclinical studies. Free radical scavenging is a key mechanism by which antioxidants protect the body from oxidative stress, which is implicated in various diseases. nih.gov Assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging are commonly used to evaluate the antioxidant potential of compounds. nih.govresearchgate.netmdpi.com

Studies have indicated that this compound exhibits strong activity in scavenging DPPH radicals. chemfaces.combviboatparts.com This activity is often compared to that of its precursor, icariin, with some research suggesting this compound has stronger DPPH radical scavenging activity than icariin. chemfaces.combviboatparts.com The radical-scavenging effects of both compounds have been reported to be dose-dependent. chemfaces.com this compound has also shown effective inhibition against lipid peroxidation. chemfaces.com

Beyond DPPH, this compound's antioxidant activity has been investigated using other methods, including superoxide (B77818) radical scavenging and total antioxidation assays. chemfaces.com The ability to scavenge various types of free radicals underscores this compound's potential as an antioxidant agent. nih.govmdpi.com

Enhancement of Glutathione Peroxidase 1 (GPX1) Expression

This compound has been shown to enhance the expression of Glutathione Peroxidase 1 (GPX1), a crucial antioxidant enzyme. frontiersin.orgresearchgate.netnih.govnih.gov GPX1 is a selenocysteine-containing enzyme that plays a vital role in defending organisms against oxidative stress by catalyzing the reduction of hydrogen peroxide and organic hydroperoxides. frontiersin.orgscielo.br This activity helps to prevent damage to cells and tissues caused by reactive oxygen species (ROS). frontiersin.org

Molecular docking and drug affinity responsive target stability (DARTS) experiments have provided evidence supporting a direct binding interaction between this compound and GPX1. frontiersin.orgresearchgate.netnih.govnih.gov This suggests a potential mechanism by which this compound might directly influence GPX1 activity or stability, in addition to upregulating its expression.

The enhancement of GPX1 expression by this compound is considered a potential mechanism contributing to its biological effects, including its observed anti-tumor properties in certain contexts. frontiersin.orgresearchgate.netnih.govnih.gov GPX1's role in regulating the cellular redox balance is critical, and its upregulation by this compound could help mitigate oxidative damage and influence cellular processes. frontiersin.orgscielo.br

Structure Activity Relationship Sar Studies

Identification of Key Structural Moieties for Bioactivity.researchgate.net

The biological activities of anhydroicaritin are intrinsically linked to specific functional groups and structural features within its flavonoid skeleton. Research has identified several key moieties that are critical for its pharmacological effects.

The prenyl group at the C-8 position is a defining feature of this compound and is widely considered crucial for many of its biological activities. researchgate.net Prenylation, the attachment of this lipophilic side chain, generally enhances the bioactivity of flavonoids by increasing their ability to interact with and permeate cell membranes. researchgate.net Studies comparing prenylated flavonoids like this compound to their non-prenylated counterparts have shown that the C-8 prenyl group significantly contributes to higher osteogenic and bone-protective activities. researchgate.net This lipophilic group is also associated with enhanced affinity for certain biological targets, such as estrogen receptors, contributing to the phytoestrogenic effects of these compounds. researchgate.netnih.gov

The hydroxyl (-OH) groups on the flavonoid backbone are also fundamental to this compound's bioactivity. mdpi.comnih.gov These groups, particularly those at the C-3 and C-7 positions, can act as hydrogen bond donors and acceptors, facilitating interactions with the active sites of enzymes and receptors. youtube.com The number and position of hydroxyl groups on the flavonoid rings are known to determine the antioxidant and anti-proliferative capabilities of these compounds. nih.govmdpi.com For instance, the specific arrangement of hydroxyl groups in this compound influences its ability to scavenge free radicals and to modulate signaling pathways involved in cell growth and apoptosis.

| Structural Moiety | Position | Associated Bioactivity | Reference |

|---|---|---|---|

| Prenyl Group | C-8 | Enhances lipophilicity, membrane permeability, osteogenic activity, and estrogen receptor affinity. | researchgate.netresearchgate.net |

| Hydroxyl Group | C-3 | Participates in hydrogen bonding with biological targets; important for antioxidant and anticancer activities. | mdpi.comresearchgate.net |

| Hydroxyl Group | C-7 | Contributes to overall polarity and receptor binding; involved in antioxidant effects. | nih.gov |

Impact of Derivatization on Pharmacological Effects

Derivatization, the process of chemically modifying a compound to create new analogues, is a key strategy in drug discovery to improve the pharmacological profile of a lead molecule. nih.govnih.gov For this compound, this approach has been used to explore how changes to its structure affect its therapeutic properties, particularly its anticancer effects. nih.govmdpi.com

Studies have shown that modifications to the hydroxyl groups of this compound can lead to derivatives with altered bioactivity. For example, creating conjugates at the C-3 and C-5 hydroxyl positions has been explored to develop new antitumor agents. researchgate.net In one study, coupling this compound with norcantharidin (B1212189) at these positions resulted in hybrid molecules with enhanced inhibitory activity against certain cancer cell lines (HepG2 and MCF-7) compared to the parent compound. researchgate.net Other derivatization strategies have included the synthesis of sulfonic esters, amino acid derivatives, and ether derivatives at the C-3 position, each designed to modulate properties like solubility, stability, and target interaction. researchgate.net These chemical modifications highlight the importance of the hydroxyl groups as handles for structural optimization, where even slight changes can significantly alter the resulting pharmacological profile. nih.gov The creation of such derivatives is a common practice in medicinal chemistry to enhance the therapeutic potential of natural products. mdpi.comomicsonline.orgnih.govresearchgate.net

Comparative Studies with Related Flavonoids (e.g., Icariin (B1674258), Icaritin)

Anticancer Activity: In the context of cancer, metabolites are often more potent than their parent glycosides. nih.gov this compound has demonstrated significant antitumor effects, particularly in hepatocellular carcinoma and breast cancer. nih.govnih.gov Studies comparing these compounds have found that this compound can potently inhibit the proliferation, migration, and invasion of cancer cells. nih.govnih.gov For instance, one study revealed that this compound suppresses tumor progression in liver cancer by inhibiting the PI3K/AKT signaling pathway. nih.gov While icariin also possesses anticancer properties, its effects are often less direct, relying on its conversion to metabolites. frontiersin.orgresearchgate.netexcli.de Icaritin (B1674259), another major metabolite, has also shown significant anticancer activity by modulating various signaling pathways and affecting the tumor microenvironment. nih.govresearchgate.net

Osteogenic Activity: The flavonoids from Epimedium are well-known for their bone-protective effects. Comparative studies have shown that icaritin, which is structurally very similar to this compound, effectively promotes the osteogenic differentiation of bone marrow mesenchymal stem cells and enhances bone formation. nih.govkoreascience.krnih.gov It has been suggested that the metabolites of icariin, such as icaritin, have more potent pharmacological effects on bone health than icariin itself. nih.gov Icaritin has been shown to increase alkaline phosphatase activity and mineralization, which are key markers of osteoblast function. koreascience.krresearchgate.net This suggests that the aglycone structure, shared by both icaritin and this compound, is critical for osteogenic activity.

Neuroprotective Effects: Both icariin and its metabolites have been investigated for their neuroprotective potential. Studies in models of cerebral ischemia have shown that both icariin and icaritin can protect against neuronal apoptosis and oxidative stress. mdpi.com Some research indicates that the neuroprotective effects of icaritin are slightly better than those of icariin. mdpi.com Similarly, in models related to Alzheimer's disease, icariside II (another icariin metabolite) was found to have the strongest capacity to promote neural stem cell proliferation, followed by icariin and icaritin. frontiersin.org This suggests that while the entire family of related flavonoids has neuroprotective properties, the metabolites may offer more direct or potent effects. nih.govaging-us.com

| Compound | Relationship | Comparative Anticancer Activity | Comparative Osteogenic Activity | Comparative Neuroprotective Activity | Reference |

|---|---|---|---|---|---|

| Icariin | Glycoside Precursor | Acts as a prodrug; effects are often indirect and rely on metabolic conversion. | Shows osteogenic effects, but generally considered less potent than its metabolites. | Demonstrates neuroprotective effects against ischemia and neurodegeneration. | nih.govfrontiersin.orgnih.govaging-us.com |

| Icaritin | Metabolite (Aglycone) | Potent activity against various cancers by modulating key signaling pathways. | Strong promoter of osteoblast differentiation and mineralization. | Shows potent neuroprotective effects, sometimes slightly superior to icariin. | mdpi.commdpi.comnih.govkoreascience.kr |

| This compound | Metabolite (Aglycone) | Demonstrates strong, direct inhibition of cancer cell proliferation, invasion, and metastasis. | Activity is inferred to be potent due to the shared bioactive aglycone structure with icaritin. | Considered a direct bioactive form, contributing to the overall neuroprotective profile. | nih.govnih.govnih.gov |

Future Research Directions and Translational Perspectives

Exploration of Novel Therapeutic Applications

Preclinical studies have indicated Anhydroicaritin's potential across various disease states, suggesting avenues for exploring novel therapeutic applications. Research has highlighted its potent inhibitory effects on the proliferation of cancer cells, including those involved in chronic myeloid leukemia (CML), breast cancer (BC), hepatocellular carcinoma (HCC), and gastric cancer. medchemexpress.comfrontiersin.orgresearchgate.netmdpi.comresearchgate.netnih.govaging-us.com this compound has been shown to induce apoptosis in CML and triple-negative breast cancer cells. medchemexpress.commdpi.com Its potential extends beyond oncology, with studies indicating activity in anti-osteoporosis, anti-inflammatory, and anti-atherosclerosis contexts. scirp.orgchemfaces.comresearchgate.net Furthermore, this compound has shown promise in improving diet-induced obesity and hyperlipidemia, alleviating insulin (B600854) resistance by suppressing SREBP activation, and possessing neuroprotective effects, including potential in treating Alzheimer's disease. chemfaces.comresearchgate.netgoogle.com Future research should aim to further investigate these diverse applications, potentially identifying new therapeutic targets and disease areas where this compound could offer clinical benefit.

Development of Targeted Drug Delivery Systems for Enhanced Bioavailability

A significant challenge in the clinical translation of many natural compounds, including this compound, is often their bioavailability, solubility, and targeted delivery to specific tissues or cells. The development of advanced drug delivery systems, particularly utilizing nanotechnology, presents a critical future research direction. mdpi.comnih.govnih.govmdpi.com Targeted drug delivery systems are designed to minimize degradation and loss of the active substance, prevent harmful side effects, and increase bioavailability and potency by specifically delivering the compound to the site of action. mdpi.comnih.govnih.gov Nanoparticle-based drug delivery, including polymeric nanoparticles, solid lipid nanoparticles, and nanostructured lipid carriers, has shown promise in enhancing solubility, improving bioavailability, and enabling targeted delivery of various therapeutic agents. mdpi.com Research has already explored nano-drug delivery systems to improve the bioavailability of Icaritin (B1674259) (this compound) researchgate.net, and targeted co-delivery of Icaritin with other agents like doxorubicin (B1662922) using nanoparticles has shown improved anti-HCC effects in mouse models. researchgate.netacs.org Future efforts should focus on designing and optimizing targeted delivery systems specifically for this compound to enhance its pharmacokinetic profile, improve its accumulation in target tissues (such as tumors or bone tissue), and ultimately increase its therapeutic efficacy while reducing potential off-target effects.

Advanced In Vivo and Clinical Investigation

While preclinical in vivo studies in mouse models have provided valuable insights into this compound's efficacy in conditions like leukemia, breast cancer, and hepatocellular carcinoma, advanced in vivo studies are needed to further validate these findings and explore its effects in more complex biological systems. medchemexpress.comfrontiersin.orgresearchgate.netresearchgate.netnih.govaging-us.com This includes detailed pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion in living organisms, as well as dose-response relationships and optimal routes of administration. Crucially, the translation of preclinical success requires rigorous clinical investigation. A clinical trial (NCT03236649) involving Icaritin for cancer is already listed, highlighting the movement towards clinical assessment. medchemexpress.com Future research must prioritize well-designed, controlled clinical trials in relevant patient populations to evaluate the safety, efficacy, optimal dosage, and potential side effects of this compound for specific indications. These trials are essential for determining its true clinical value and gaining regulatory approval.

Combinatorial Therapy Strategies with Existing Agents

Exploring the potential of this compound in combination with existing therapeutic agents represents a promising strategy to enhance treatment efficacy, overcome drug resistance, and potentially reduce the required doses of other drugs, thereby minimizing their toxicity. Preclinical studies have already demonstrated synergistic effects of Icaritin (this compound) when combined with doxorubicin and lenvatinib (B1674733) in hepatocellular carcinoma mouse models. researchgate.netacs.org Synergy has also been observed for Icaritin in combination with temozolomide (B1682018) in glioblastoma studies. frontiersin.org Furthermore, a pharmaceutical composition combining this compound with (Z)-3-(N-(3-bromo-4-fluorophenyl)-N′-hydroxyformamido)-4-(2-guanidinoethyl)amino)-1,2, 5-oxadiazole has shown a synergistic therapeutic effect in treating Alzheimer's disease in pharmacodynamic experiments. google.com The concept of combining natural products like plant flavonoids with conventional drugs is also being explored to combat challenges like antimicrobial resistance. mdpi.com Future research should systematically investigate various combination therapy strategies involving this compound and established treatments for different diseases, evaluating their synergistic or additive effects, optimal combinations, and underlying mechanisms of interaction.

Omics-Based Research for Comprehensive Mechanistic Understanding

To fully harness the therapeutic potential of this compound, a comprehensive understanding of its molecular mechanisms of action is essential. Omics-based research approaches, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for achieving this. enago.commdpi.com Studies have already employed RNA sequencing, bioinformatics analysis, and network pharmacology to investigate this compound's mechanisms in breast cancer and hepatocellular carcinoma, identifying potential targets and pathways. frontiersin.orgresearchgate.netresearchgate.netnih.govaging-us.com For instance, omics-based research has helped reveal that this compound may exert its anti-breast cancer effects by enhancing GPX1 expression and inhibiting epithelial-mesenchymal transition (EMT). frontiersin.orgresearchgate.net In HCC, studies suggest its mechanism may involve suppressing the PI3K/AKT signaling pathway. researchgate.netaging-us.com Future research should leverage multi-omics approaches to gain a more holistic view of how this compound interacts with biological systems at a molecular level. This includes identifying a broader range of direct and indirect targets, understanding the downstream signaling cascades affected, and exploring how it influences cellular processes such as proliferation, apoptosis, migration, metabolism, and the tumor microenvironment. Such detailed mechanistic insights will be crucial for identifying biomarkers of response, predicting potential side effects, and designing more effective therapeutic strategies.

Q & A

Basic Research Questions

Q. What standardized experimental protocols are recommended for assessing Anhydroicaritin’s anti-tumor activity in vitro?

- Methodological Answer : Use a combination of assays to evaluate anti-proliferative, anti-migratory, and anti-invasive effects.

- MTT assay for cell viability.

- Colony formation assay to quantify clonogenic survival.

- Transwell migration/invasion assays with Matrigel coating.

- Validate results with Western blotting for apoptosis markers (e.g., Bax/Bcl-2) and pathway proteins (e.g., PI3K, AKT phosphorylation) .

Q. Which bioinformatics tools and databases are essential for identifying this compound’s potential therapeutic targets?

- Pipeline :

Target Prediction : Use TCMSP for compound-target interactions.

Disease Target Collection : Query GeneCards and DisGeNET with keywords like "hepatocellular carcinoma" or "liver cancer."

Network Analysis : Construct "active component-target" networks using Cytoscape and analyze centrality with CytoNCA .

PPI Networks : Utilize STRING-DB to identify hub proteins (e.g., AKT1, JUN) and validate with KEGG pathway enrichment .

Q. What molecular techniques confirm this compound’s interaction with key targets like AKT1?

- Validation Methods :

- Molecular Docking : Use AutoDock or Discovery Studio to simulate ligand-receptor binding (e.g., hydrogen bonding with AKT1 residues like ASP292) .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD values).

- Co-Immunoprecipitation (Co-IP) : Verify protein-protein interactions in treated vs. untreated cells .

Advanced Research Questions